1-{[6-(Difluoromethoxy)-3,4-dihydronaphthalen-2-yl]sulfonyl}-4-(prop-2-yn-1-yl)piperazine
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Description
Molecular Structure Analysis
The crystal structure of compound 2 has been elucidated using single-crystal X-ray diffraction analysis . This technique provides precise information about the arrangement of atoms within the crystal lattice. The experimental results align well with density functional theory (DFT) calculations, validating the molecular geometry and intermolecular interactions. The Hirshfeld surface analysis further sheds light on the crystal packing and non-covalent interactions .
Future Directions
: Adardour, M.; Ait Lahcen, M.; Hdoufane, I.; Alanazi, M.M.; Loughzail, M.; Mousser, H.; Fleutot, S.; François, M.; Cherqaoui, D.; Baouid, A. Crystal Structure, DFT Calculation, and Hirshfeld Surface Analysis of the 1-(Cyclohex-1-en-1-yl)-3-(prop-2-yn-1-yl)-1,3-dihydro-2H-benzimidazol-2-one. Crystals 2023, 13, 1661. Read the full article
Properties
IUPAC Name |
1-[[6-(difluoromethoxy)-3,4-dihydronaphthalen-2-yl]sulfonyl]-4-prop-2-ynylpiperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F2N2O3S/c1-2-7-21-8-10-22(11-9-21)26(23,24)17-6-4-14-12-16(25-18(19)20)5-3-15(14)13-17/h1,3,5,12-13,18H,4,6-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBAZMUXDMCAIEW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCN(CC1)S(=O)(=O)C2=CC3=C(CC2)C=C(C=C3)OC(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F2N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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